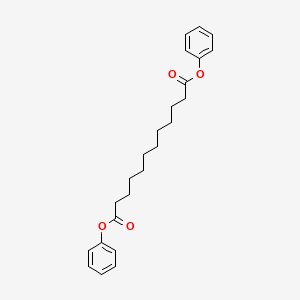
Diphenyl dodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl dodecanedioate is an organic compound that belongs to the class of esters It is formed by the esterification of dodecanedioic acid with phenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl dodecanedioate can be synthesized through the esterification reaction between dodecanedioic acid and phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl dodecanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to dodecanedioic acid and phenol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Hydrolysis: Dodecanedioic acid and phenol.
Reduction: Dodecanediol and phenol.
Substitution: Nitro-diphenyl dodecanedioate or halogenated this compound.
Applications De Recherche Scientifique
Diphenyl dodecanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and lubricants.
Mécanisme D'action
The mechanism of action of diphenyl dodecanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with cellular membranes. The ester group can undergo hydrolysis, releasing dodecanedioic acid and phenol, which may exert their effects through different biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanedioic acid: The parent compound of diphenyl dodecanedioate, known for its applications in the production of polymers and as a metabolic intermediate.
Diphenyl diselenide: A compound with similar structural features, used in organic synthesis and medicinal chemistry.
Diphenyl ditelluride: Another structurally related compound, known for its applications in catalysis and green chemistry.
Uniqueness
This compound is unique due to its ester linkage, which imparts distinct chemical properties and reactivity compared to its parent acid and other similar compounds
Propriétés
Numéro CAS |
4080-91-5 |
|---|---|
Formule moléculaire |
C24H30O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
diphenyl dodecanedioate |
InChI |
InChI=1S/C24H30O4/c25-23(27-21-15-9-7-10-16-21)19-13-5-3-1-2-4-6-14-20-24(26)28-22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2 |
Clé InChI |
ZFZAVLIRCWVCJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)CCCCCCCCCCC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


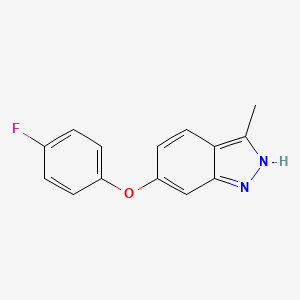

![6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13876673.png)
![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)

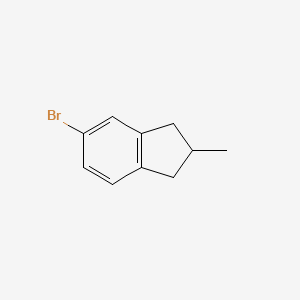
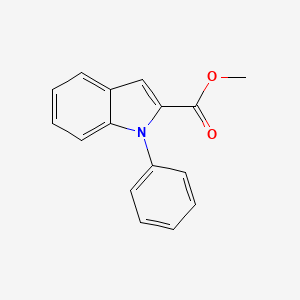
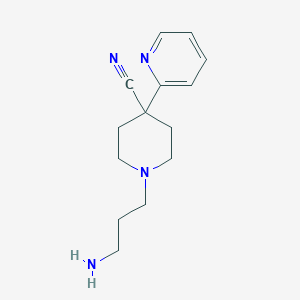

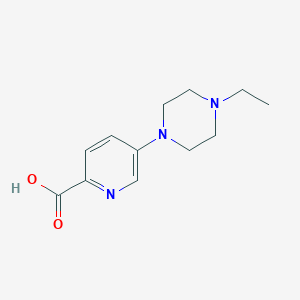

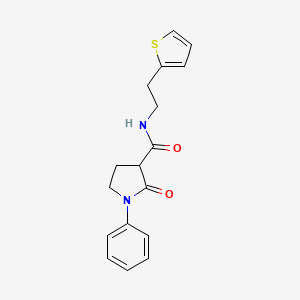
![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)
![Methyl 2-{[4-(acetylamino)-3-nitrophenoxy]methyl}benzoate](/img/structure/B13876741.png)
